molecular formula C10H11BrClN B12080296 (3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine

(3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine

Cat. No.: B12080296
M. Wt: 260.56 g/mol
InChI Key: CJWWDBNIUIMTNT-UHFFFAOYSA-N
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Description

(3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H11BrClN. It is a derivative of methanamine, where the methanamine group is attached to a 3-bromo-5-chlorophenyl ring and a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-chlorophenyl)(cyclopropyl)methanamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these halogens with the cyclopropyl group provides distinct chemical and physical properties compared to other similar compounds .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(3-bromo-5-chlorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H11BrClN/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6,10H,1-2,13H2

InChI Key

CJWWDBNIUIMTNT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Br)Cl)N

Origin of Product

United States

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